![molecular formula C13H15Cl2N3 B1520602 5-Tert-butyl-2-(3,5-dichloro-phenyl)-2H-pyrazol-3-ylamine CAS No. 1017781-15-5](/img/structure/B1520602.png)
5-Tert-butyl-2-(3,5-dichloro-phenyl)-2H-pyrazol-3-ylamine
Overview
Description
Scientific Research Applications
Fluorescent Substances and Dyes
Pyrazole derivatives are utilized in the creation of fluorescent substances and dyes due to their unique chemical properties. These compounds can absorb and emit light, making them valuable in various applications such as bioimaging, diagnostics, and as indicators in different types of assays .
Agrochemicals
In agriculture, pyrazole derivatives serve as active ingredients in agrochemicals. They are used to develop pesticides, herbicides, and fungicides that help protect crops from pests and diseases, contributing to increased agricultural productivity .
Biologically Active Molecules
Researchers have generated biologically active molecules from pyrazole derivatives for therapeutic purposes. These molecules have shown potential in treating a wide range of diseases due to their pharmacological activities .
Commercially Available Drugs
Many pyrazole derivatives have been developed into commercially available drugs with diverse therapeutic effects. These include antispasmodic, anti-inflammatory, antibacterial, analgesic, antihyperglycemic, hypoglycemic, antineoplastic, and antidepressive activities. Such drugs are used to treat cancers, respiratory diseases, infections, and neurological disorders .
Polymer Light Emitting Diodes (PLEDs)
Pyrazole derivatives with UV-active properties are explored for their applications in polymer light emitting diodes (PLEDs). These materials contribute to the development of advanced display technologies and lighting systems .
Synthesis Methods
The synthesis of pyrazole derivatives is a field of significant interest due to the diverse methods available for accessing the pyrazole moiety. Research in this area aims to develop more efficient and sustainable synthetic routes for these compounds .
Antibacterial and Antifungal Activities
Some pyrazole derivatives have been synthesized and evaluated for their antibacterial and antifungal activities against various pathogens. This research contributes to the discovery of new antimicrobial agents that can combat resistant strains of bacteria and fungi .
properties
IUPAC Name |
5-tert-butyl-2-(3,5-dichlorophenyl)pyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2N3/c1-13(2,3)11-7-12(16)18(17-11)10-5-8(14)4-9(15)6-10/h4-7H,16H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOGKSMYRQUIFBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)N)C2=CC(=CC(=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30672330 | |
Record name | 3-tert-Butyl-1-(3,5-dichlorophenyl)-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30672330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Tert-butyl-2-(3,5-dichloro-phenyl)-2H-pyrazol-3-ylamine | |
CAS RN |
1017781-15-5 | |
Record name | 3-tert-Butyl-1-(3,5-dichlorophenyl)-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30672330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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